molecular formula C₇H₁₄O₄ B1141017 Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside CAS No. 6154-71-8

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Cat. No. B1141017
CAS RN: 6154-71-8
M. Wt: 162.18
InChI Key:
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Description

“Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside” is a product used for proteomics research . It’s a pivotal compound within the biomedical sector and represents an indispensable substrate or inhibitor for drug synthesis and biochemical investigations .


Molecular Structure Analysis

“this compound” has a molecular formula of C7H14O4 and a molecular weight of 162.18 . The molecule contains a total of 25 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 162.18 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts. It also has 1 rotatable bond . More detailed physical and chemical properties are not clearly mentioned in the available resources.

Scientific Research Applications

  • Synthesis Methods : Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside has been synthesized using various methods. For example, Jütten and Scharf (1990) described a two-step synthesis involving regioselective esterification and photodeoxygenation (Jütten & Scharf, 1990).

  • Pharmacological Properties : Baltina et al. (1997) synthesized triterpene 2,6-dideoxy-alpha-L-arabino-hexopyranosides and found them to have antiulcerous activity, with one derivative also showing effectiveness as a hepatoprotectant and in stimulating reparative skin regeneration in rats (Baltina et al., 1997).

  • Cytotoxic Activity : Hadfield, Cunningham, and Sartorelli (1979) investigated the synthesis of methyl 2,6-dideoxy-α-L-arabino-hexopyranoside and its derivatives, assessing their ability to inhibit the growth of P388 leukemia cells in culture. Their findings suggest potential applications in cancer research (Hadfield, Cunningham, & Sartorelli, 1979).

  • X-ray and NMR Spectroscopy : Dąbrowska et al. (1999) conducted an analysis using X-ray and NMR spectroscopy on methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, providing insights into the compound's structure and potential applications in structural biology (Dąbrowska et al., 1999).

  • Synthesis of Derivatives : Research by Bargiotti et al. (1977) describes the synthesis of various derivatives of 3-amino-2,3-dideoxy-L-hexoses, including methyl 2,3-dideoxy-alpha-L-lyxo-hexopyranoside. Such derivatives have potential applications in the synthesis of complex molecules (Bargiotti et al., 1977).

  • Conformational Analysis : A study by Dąbrowska et al. (2004) conducted a conformational analysis of methyl 3-amino-2,3-dideoxy-α-d-arabino-hexopyranoside, which could be important for understanding the behavior of similar compounds in biological systems (Dąbrowska et al., 2004).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through hydrogen bonding , a common interaction in biological systems.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function.

properties

IUPAC Name

(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIBCYZSKHETPK-BWBBJGPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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